

Fosinopril EP Impurity A-d7 reference material

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Compound of Interest

Compound Name: Fosinoprilat-d7

CAS No.: 1279220-43-7

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An In-Depth Technical Guide to Fosinopril EP Impurity A-d7 Reference Material

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Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

Fosinopril is a prodrug of the angiotensin-converting enzyme (ACE) inhibitor class, which is hydrolyzed in vivo to its active metabolite, fosinoprilat.[1][2][3][4] It is widely prescribed for the management of hypertension and heart failure.[4][5][6] The synthesis and storage of Fosinopril sodium, the active pharmaceutical ingredient (API), can lead to the formation of various impurities that must be meticulously monitored to ensure the safety and efficacy of the final drug product.[7] The European Pharmacopoeia (EP) outlines the specifications for Fosinopril sodium, including limits for identified and unidentified impurities.[8][9]

Fosinopril EP Impurity A, chemically known as (2S,4S)-4-cyclohexyl-1-[[[R)-hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid, is the active diacid metabolite, fosinoprilat.[1][10] As a known and significant related substance, its accurate quantification is a critical aspect of quality control in the manufacturing of Fosinopril. This technical guide provides an in-depth exploration of Fosinopril EP Impurity A-d7, a deuterated analogue of the impurity, and its application as an internal standard in high-precision analytical methodologies.

The Imperative for Isotopic Labeling: Why Fosinopril EP Impurity A-d7 is Superior for Quantitative Analysis

In modern pharmaceutical analysis, particularly in bioanalytical and impurity quantification studies, liquid chromatography-mass spectrometry (LC-MS) has become the gold standard due to its high sensitivity and selectivity.[11][12] The accuracy of LC-MS quantification, however, can be significantly affected by matrix effects, variations in sample preparation, and instrument response.[13] To mitigate these variables, an internal standard (IS) is employed.

While structurally similar analogues can be used as internal standards, stable isotope-labeled (SIL) compounds, such as Fosinopril EP Impurity A-d7, are considered the most reliable choice.[13][14] Deuterated standards are chemically identical to the analyte of interest, ensuring they co-elute chromatographically and exhibit the same ionization behavior in the mass spectrometer.[13][15] This co-elution is paramount for compensating for matrix-induced ion suppression or enhancement, a common challenge in complex sample matrices like plasma or formulated drug products.[13] The mass difference introduced by the deuterium atoms allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling precise and accurate quantification.[16]

Key Advantages of Fosinopril EP Impurity A-d7 as an Internal Standard:

- **Correction for Matrix Effects:** Effectively compensates for variations in ionization efficiency caused by co-eluting matrix components.[13]
- **Improved Precision and Accuracy:** Minimizes variability introduced during sample preparation and injection.[17][18]
- **Enhanced Method Robustness:** Leads to more reliable and reproducible results across different batches and analytical runs.

Physicochemical Properties and Characterization

Fosinopril EP Impurity A-d7 is synthesized by introducing seven deuterium atoms into the structure of Fosinopril EP Impurity A. The precise location of the deuterium labeling is critical to ensure the stability of the label and to avoid any impact on the molecule's physicochemical properties, other than its mass.

Property	Description
Chemical Name	(2S,4S)-4-cyclohexyl-1-[[[R]-hydroxy(4-phenylbutyl-d7)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid
Molecular Formula	C ₂₃ H ₂₇ D ₇ N ₁ O ₅ P
Molecular Weight	442.5 g/mol (approx.)
Isotopic Purity	Typically >98%
Chemical Purity	Typically >95%

Note: The exact molecular weight will depend on the specific deuteration pattern.

A comprehensive Certificate of Analysis for a reference material of Fosinopril EP Impurity A-d7 should accompany the standard, providing detailed information on its identity, purity, and isotopic enrichment, as determined by techniques such as ¹H-NMR, Mass Spectrometry, and HPLC.[19]

Application in a Validated LC-MS/MS Method for Quantification of Fosinopril EP Impurity A

The primary application of Fosinopril EP Impurity A-d7 is as an internal standard for the accurate quantification of Fosinopril EP Impurity A in bulk drug substances and finished pharmaceutical products. Below is a detailed, field-proven protocol for such an analysis.

Experimental Workflow for Impurity Quantification

Caption: Workflow for the quantification of Fosinopril EP Impurity A using a deuterated internal standard.

Detailed Step-by-Step Methodology

1. Preparation of Standard and Sample Solutions:

- Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 1 mg of Fosinopril EP Impurity A-d7 and dissolve in a suitable solvent (e.g., methanol) to a final concentration of 100 µg/mL.
- Analyte Stock Solution (Analyte Stock): Accurately weigh approximately 1 mg of Fosinopril EP Impurity A reference standard and dissolve in the same solvent to a final concentration of 100 µg/mL.
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock, each spiked with a fixed concentration of the IS Stock. The concentration range should be selected based on the expected levels of the impurity in the samples.[\[20\]](#)
[\[21\]](#)
- Sample Preparation: Accurately weigh a specified amount of the Fosinopril sodium test sample, spike with the same fixed concentration of the IS Stock as the calibration standards, and dissolve in the solvent to a final concentration within the calibration range.

2. LC-MS/MS Instrumental Conditions:

Parameter	Recommended Conditions
LC Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient Elution	A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure separation from Fosinopril and other impurities.
Flow Rate	0.3 - 0.5 mL/min
Column Temperature	40 °C
Injection Volume	5 μ L
Ionization Source	Electrospray Ionization (ESI), Positive Mode
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte)	Q1: m/z 436.2 -> Q3: [specific product ion]
MRM Transition (IS)	Q1: m/z 443.2 -> Q3: [corresponding product ion]

Note: The specific MRM transitions must be optimized for the instrument being used.

3. Method Validation: The analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[18][22][23] Key validation parameters include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components.
- **Linearity:** Demonstrating a linear relationship between the concentration and the instrument response over a defined range.
- **Accuracy:** The closeness of the test results to the true value.

- Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
- Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Interpretation and System Suitability

The quantification is based on the ratio of the peak area of the analyte (Fosinopril EP Impurity A) to the peak area of the internal standard (Fosinopril EP Impurity A-d7). A calibration curve is constructed by plotting this ratio against the concentration of the analyte in the calibration standards. The concentration of the impurity in the test sample is then determined from this curve.

Before analyzing samples, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters such as peak resolution, tailing factor, and the relative standard deviation (RSD) of the peak areas and retention times.

Conclusion: Ensuring Drug Quality Through Precision Analysis

The use of Fosinopril EP Impurity A-d7 as an internal standard represents a best practice in the quality control of Fosinopril sodium. Its chemical and isotopic properties enable highly accurate and precise quantification of the corresponding impurity, even at low levels. By adopting such robust analytical methodologies, pharmaceutical manufacturers can ensure that their products meet the stringent quality standards set by regulatory bodies like the European Pharmacopoeia, ultimately safeguarding patient health. This technical guide provides a framework for the implementation of this advanced analytical tool, empowering researchers and drug development professionals to achieve the highest level of scientific integrity in their work.

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